molecular formula C7H5N3O2 B13096514 4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine CAS No. 106990-53-8

4h-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine

Katalognummer: B13096514
CAS-Nummer: 106990-53-8
Molekulargewicht: 163.13 g/mol
InChI-Schlüssel: VIAMPZCLDPKGQI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system combining isoxazole and oxadiazole moieties with a pyridine ring, which contributes to its distinctive chemical behavior and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-nitropyridine with hydroxylamine hydrochloride in the presence of a base, followed by cyclization with a suitable reagent to form the desired fused ring system .

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the ring system .

Wissenschaftliche Forschungsanwendungen

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4H-Isoxazolo[4,5-e][1,2,4]oxadiazolo[4,5-a]pyridine can be compared with other similar heterocyclic compounds, such as:

The uniqueness of this compound lies in its specific combination of ring systems, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

106990-53-8

Molekularformel

C7H5N3O2

Molekulargewicht

163.13 g/mol

IUPAC-Name

3,10-dioxa-1,4,11-triazatricyclo[7.3.0.02,6]dodeca-2(6),4,8,11-tetraene

InChI

InChI=1S/C7H5N3O2/c1-2-6-10(4-9-11-6)7-5(1)3-8-12-7/h2-4H,1H2

InChI-Schlüssel

VIAMPZCLDPKGQI-UHFFFAOYSA-N

Kanonische SMILES

C1C=C2N(C=NO2)C3=C1C=NO3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.